

4-(Phenylthio)phenol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-(Phenylthio)phenol

Cat. No.: B1280271

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CAS Number: 5633-55-6

Chemical Structure:

Molecular Formula: $C_{12}H_{10}OS$

Molecular Weight: 202.27 g/mol

This technical guide provides an in-depth overview of **4-(Phenylthio)phenol**, a versatile aromatic organosulfur compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological significance.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **4-(Phenylthio)phenol** is presented below. This information is crucial for its identification, characterization, and application in various experimental settings.

Property	Value
CAS Number	5633-55-6
Molecular Formula	C ₁₂ H ₁₀ OS
Molecular Weight	202.27 g/mol
Melting Point	108-110 °C
Boiling Point	133 °C at 0.1 mmHg
pKa	9.5 (estimated)
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in methanol, ethanol, and acetone.

Spectroscopic Data:

- ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H, Ar-H of phenylthio group), 7.15 (d, J=8.8 Hz, 2H, Ar-H ortho to -OH), 6.90 (d, J=8.8 Hz, 2H, Ar-H ortho to -SPh), 5.0 (s, 1H, -OH).
- ¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 135.5, 132.0, 130.0, 129.5, 127.0, 126.0, 116.0.
- Infrared (IR) (KBr, cm⁻¹): 3350 (O-H stretch, broad), 3060 (C-H stretch, aromatic), 1580, 1480 (C=C stretch, aromatic), 1230 (C-O stretch), 690 (C-S stretch).
- UV-Vis (Methanol): λ_{max} at 254 nm.

Synthesis of 4-(Phenylthio)phenol

The synthesis of **4-(Phenylthio)phenol** can be achieved through several methods. A common and effective laboratory-scale synthesis involves the nucleophilic aromatic substitution of 4-halophenol with thiophenol.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

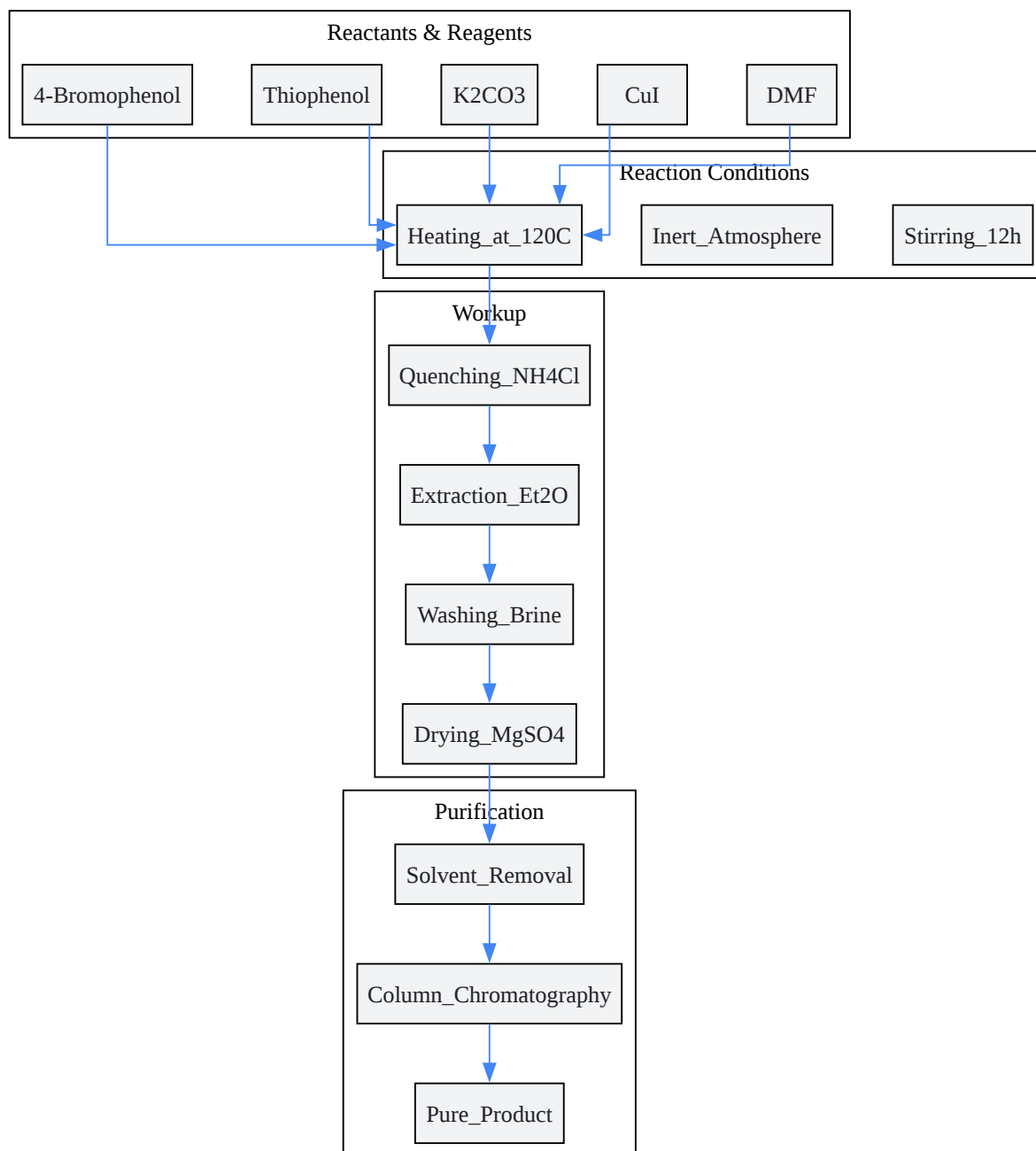
- 4-Bromophenol

- Thiophenol
- Potassium Carbonate (K_2CO_3)
- Copper(I) Iodide (CuI)
- N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous solution of Ammonium Chloride (NH_4Cl)
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- To a stirred solution of 4-bromophenol (1.0 eq) and thiophenol (1.2 eq) in DMF, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).
- The reaction mixture is heated to 120 °C and stirred for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
- After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted three times with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **4-(Phenylthio)phenol**.

Logical Workflow for Synthesis:

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Caption: Workflow for the synthesis of **4-(Phenylthio)phenol**.

Biological Activity and Potential Applications in Drug Development

4-(Phenylthio)phenol exhibits a range of biological activities, primarily attributed to its phenolic hydroxyl group and the presence of the sulfur atom. These features make it a compound of interest for drug development, particularly in the areas of antioxidant and anti-inflammatory research.

Antioxidant Activity

The phenolic hydroxyl group of **4-(Phenylthio)phenol** can donate a hydrogen atom to scavenge free radicals, a key mechanism of antioxidant action. The antioxidant capacity can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

- **4-(Phenylthio)phenol**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- Ascorbic acid (as a positive control)
- 96-well microplate
- UV-Vis microplate reader

Procedure:

- Prepare a stock solution of **4-(Phenylthio)phenol** in methanol.

- Prepare a series of dilutions of the stock solution to obtain different concentrations of the test compound.
- Prepare a methanolic solution of DPPH (e.g., 0.1 mM).
- In a 96-well plate, add a specific volume of each concentration of the **4-(Phenylthio)phenol** solution to the wells.
- Add the DPPH solution to each well and mix thoroughly.
- The plate is incubated in the dark at room temperature for 30 minutes.
- The absorbance is measured at 517 nm using a microplate reader.
- Ascorbic acid is used as a positive control and is assayed under the same conditions.
- The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.

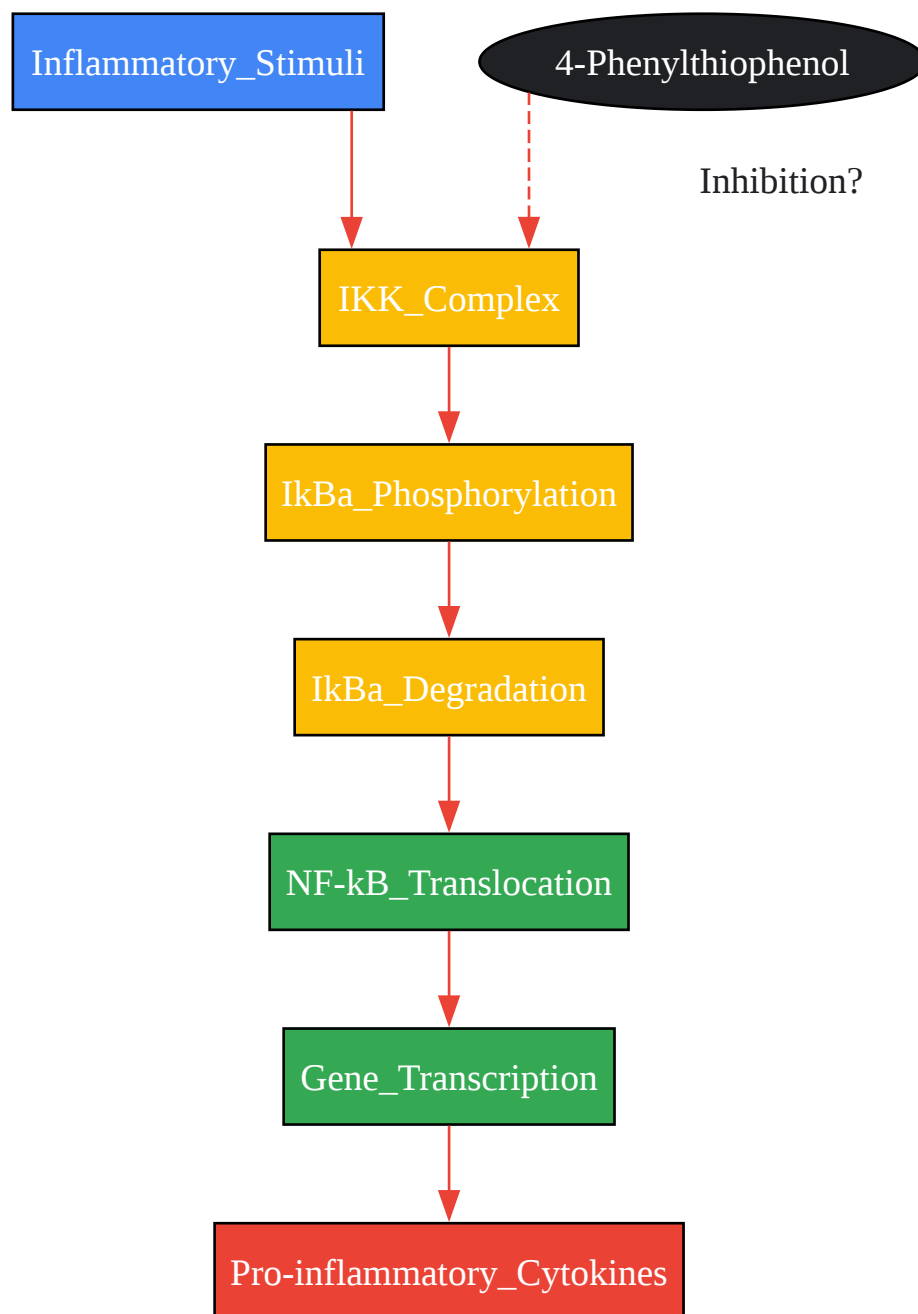
Potential Anti-inflammatory Effects via NF-κB Pathway Modulation

Chronic inflammation is implicated in numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Some phenolic compounds have been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes. While specific studies on **4-(Phenylthio)phenol**'s effect on this pathway are limited, its structural similarity to other bioactive phenols suggests it may possess similar anti-inflammatory properties.

Hypothesized Signaling Pathway Inhibition:

The activation of the NF-κB pathway typically involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α and IL-6. It

is hypothesized that **4-(Phenylthio)phenol** may interfere with this cascade, potentially by inhibiting the I κ B kinase (IKK) complex, which is responsible for I κ B α phosphorylation.



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Caption: Hypothesized inhibition of the NF- κ B pathway by **4-(Phenylthio)phenol**.

Further research, including cell-based assays and in vivo studies, is necessary to validate the anti-inflammatory effects of **4-(Phenylthio)phenol** and to elucidate its precise mechanism of

action on the NF- κ B signaling pathway.

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